Ethyl [formyl(1-phenylethyl)amino]acetate

Catalog No.
S15688321
CAS No.
3327-72-8
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [formyl(1-phenylethyl)amino]acetate

CAS Number

3327-72-8

Product Name

Ethyl [formyl(1-phenylethyl)amino]acetate

IUPAC Name

ethyl 2-[formyl(1-phenylethyl)amino]acetate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3

InChI Key

WFDXDCVMMSACQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1

Ethyl [formyl(1-phenylethyl)amino]acetate is an organic compound characterized by the molecular formula C13H17NO3C_{13}H_{17}NO_3 and a molecular weight of 235.28 g/mol. This compound features a unique structure that includes an ethyl ester group, a formyl group, and a phenylethylamine moiety, which contribute to its distinct chemical properties and potential biological activities. It is also known by its IUPAC name, ethyl 2-[formyl(1-phenylethyl)amino]acetate, and has the CAS number 3327-72-8 .

The synthesis of ethyl [formyl(1-phenylethyl)amino]acetate typically involves nucleophilic substitution reactions. A common method includes the reaction of ethyl bromoacetate with N-formyl-1-phenylethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions using solvents like tetrahydrofuran or dimethylformamide to facilitate the process.

Major Chemical Transformations:

  • Oxidation: Produces ethyl [carboxy(1-phenylethyl)amino]acetate.
  • Reduction: Yields ethyl [hydroxymethyl(1-phenylethyl)amino]acetate.
  • Substitution: Generates various ethyl [substituted(1-phenylethyl)amino]acetate derivatives.

Ethyl [formyl(1-phenylethyl)amino]acetate exhibits biological activity that can be attributed to its ability to interact with specific molecular targets. The formyl group can engage in hydrogen bonding with active sites on enzymes or receptors, potentially modulating their activity. Additionally, the phenylethylamine component may enhance binding affinity through interactions with aromatic residues in proteins, influencing various biochemical pathways.

The synthesis methods for ethyl [formyl(1-phenylethyl)amino]acetate primarily focus on optimizing reaction conditions to maximize yield and efficiency. Key approaches include:

  • Nucleophilic Substitution: Using base-catalyzed conditions to facilitate the reaction between ethyl bromoacetate and N-formyl-1-phenylethylamine.
  • Industrial Production: Employing continuous flow reactors and industrial-grade reagents to enhance scalability and reproducibility of the synthesis process .

Ethyl [formyl(1-phenylethyl)amino]acetate has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Utilized in enzyme-substrate interaction studies due to its structural characteristics.
  • Industry: Acts as a building block in organic synthesis and the production of specialty chemicals.

Studies on the interactions of ethyl [formyl(1-phenylethyl)amino]acetate with biological macromolecules have shown that its unique structural components allow it to modulate enzyme activities and influence receptor binding. These interactions can lead to significant biological effects, making it a valuable compound for research in medicinal chemistry and pharmacology.

Several compounds share structural similarities with ethyl [formyl(1-phenylethyl)amino]acetate, including:

  • Ethyl [formyl(1-phenylmethyl)amino]acetate
  • Ethyl [formyl(1-phenylethyl)amino]propionate
  • Ethyl [acetyl(1-phenylethyl)amino]acetate

Unique Features

Ethyl [formyl(1-phenylethyl)amino]acetate is distinguished by its specific combination of functional groups, which imparts unique reactivity and biological activity compared to similar compounds. Its balance of stability and reactivity makes it particularly versatile as an intermediate in organic synthesis, allowing for diverse applications in both research and industry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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